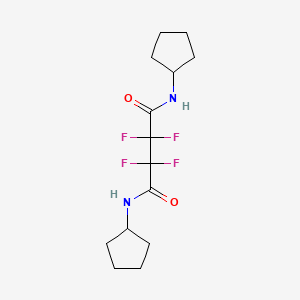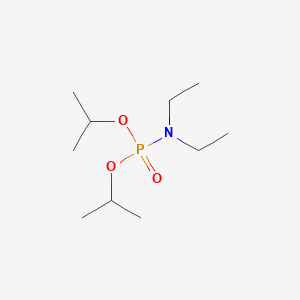
N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep chemical processes that explore the reactivity of azides and alkynes or other precursor materials through click chemistry or other cyclization methods. For example, the synthesis of related triazole compounds has been achieved through a process involving the reaction of azides with ethylenediamine or similar amines under specific conditions to yield high-purity triazole derivatives (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, is characterized by spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. These techniques provide insights into the compound's molecular conformation, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo substitutions, additions, and cyclization reactions that enable the synthesis of complex molecules. For instance, the synthesis and functionalization of triazole compounds have been explored for creating potent CCR5 antagonists, showcasing their chemical versatility (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and thermal stability, are determined through analytical methods like differential scanning calorimetry (DSC). These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications (Qin et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Macrolides and Other Pharmaceuticals
Triazole derivatives, such as N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in the synthesis of macrolides and other pharmaceutical compounds. For example, the photooxygenation of oxazoles, a process that involves the reaction with singlet oxygen, can be utilized to create activated carboxylates. These activated carboxylates are instrumental in the synthesis of complex molecules like macrolides, which include pharmacologically significant compounds such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial and Antifungal Agents
Research into triazole derivatives has shown promising results in the development of new antimicrobial and antifungal agents. A study on the synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles demonstrates the potential of these compounds in combating oxidative stress and microbial infections. These compounds were shown to exhibit significant antioxidant activity, highlighting their potential in therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Corrosion Inhibition
Another critical application of triazole derivatives is in the field of corrosion science. For instance, the study on the mechanism and inhibiting efficiency of a triazole derivative on mild steel corrosion in acidic media reveals that these compounds can offer significant protection against corrosion. This application is particularly relevant in industrial processes where corrosion resistance is essential for maintaining the integrity of metal components (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antitumor Activity
Triazole derivatives have also been explored for their potential antitumor activities. The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents also highlights their potent antibacterial effect against Staphylococcus aureus and activity against pathogenic yeast Candida albicans. This dual functionality underscores the versatility of triazole derivatives in medical research and their potential as antitumor agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Propiedades
IUPAC Name |
N-butyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-6-11-18-17(22)16-13(3)21(20-19-16)14-7-9-15(10-8-14)23-12-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDXSENQUHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)